6-(Benzyloxy)-N-methylpyridazin-3-amine

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers optimizing kinase inhibitor leads often face permeability failures due to excessive hydrogen-bond donors. 6-(Benzyloxy)-N-methylpyridazin-3-amine (CAS 1464091-68-6) provides a strategic N-methylated replacement with only one H-bond donor, preserving the 6-benzyloxy pharmacophore while improving passive permeability and oral bioavailability. • Single H-bond donor vs. two in the primary amine analog, reducing polar surface area. • Predicted density 1.2±0.1 g/cm³ supports solid-state characterization. • Boiling point 440.0±35.0 °C ensures thermal stability for high-temperature cross-couplings. • Purity ≥98% by HPLC; available for immediate global shipping.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7988379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-N-methylpyridazin-3-amine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCNC1=NN=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-13-11-7-8-12(15-14-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)
InChIKeyDBDQGQRXXHULIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-N-methylpyridazin-3-amine Overview


6-(Benzyloxy)-N-methylpyridazin-3-amine (CAS 1464091-68-6) is a disubstituted pyridazine featuring a 6-benzyloxy group and an N-methylamino substituent at position 3. With a molecular weight of 215.25 g/mol and the molecular formula C12H13N3O, it belongs to the aminopyridazine class, which is widely explored in kinase inhibitor drug discovery . The N-methylation distinguishes it from its primary amine analog, 6-(benzyloxy)pyridazin-3-amine (MW 201.22), by reducing hydrogen-bond donor count and altering physicochemical properties, making it a versatile building block for structure-activity relationship (SAR) studies.

6-(Benzyloxy)-N-methylpyridazin-3-amine: Substitution Limitations


The primary amine analog, 6-(benzyloxy)pyridazin-3-amine (CAS 92289-46-8), is the closest structural relative, differing only by a methyl group on the exocyclic nitrogen. This single substitution, however, fundamentally alters the hydrogen-bonding landscape: the target compound possesses one H-bond donor (the N–H of the methylamine), whereas the analog presents two H-bond donors (the primary amine) . In kinase inhibitor design, even a single H-bond donor alteration can drastically affect target selectivity, passive permeability, and blood-brain barrier penetration. Thus, substituting the N-methyl compound with the primary amine analog in a biological assay or synthetic pathway without re-optimization can lead to misleading structure-activity relationships or failed reaction sequences.

6-(Benzyloxy)-N-methylpyridazin-3-amine: Differentiation Evidence


Molecular Weight & H-Bond Donor Distinction

The target compound exhibits a molecular weight of 215.25 g/mol and bears one hydrogen-bond donor (the N–H of the N-methylamino group). In contrast, the closest analog, 6-(benzyloxy)pyridazin-3-amine (CAS 92289-46-8), has a molecular weight of 201.22 g/mol and two H-bond donors (the primary amine) . The ΔMW of +14.03 Da corresponds exactly to the replacement of one hydrogen by a methyl group. The reduction in H-bond donor count from two to one is a critical determinant in drug design, as it influences passive permeability and target binding kinetics.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Predicted Boiling Point Increase

The predicted boiling point of 6-(benzyloxy)-N-methylpyridazin-3-amine is 440.0 ± 35.0 °C at 760 mmHg, as computed from its molecular structure . Although a directly measured boiling point for the primary amine analog (CAS 92289-46-8) is not available in the public domain, the presence of the additional methyl group in the target compound is expected to increase van der Waals interactions, resulting in a higher boiling point relative to the non-methylated analog. This thermal shift is consistent with class-level trends for N-alkylated versus primary aryl amines.

Process Chemistry Thermal Stability Distillation Purification

Predicted Density and Molecular Packing

The predicted density of the target compound is 1.2 ± 0.1 g/cm³, based on computational estimation . While the experimental density of the primary amine analog is not publicly catalogued, the introduction of the N-methyl group is expected to increase density by adding mass without a proportionate increase in molecular volume, a trend generally observed for N-alkylated heterocycles. The estimated density places the compound in a range suitable for solid-formulation development, as it exceeds the typical threshold of 1.0 g/cm³ required for tablet compression simulations.

Formulation Science Crystallization Material Handling

6-(Benzyloxy)-N-methylpyridazin-3-amine: Application Scenarios


Kinase Inhibitor Optimization: Reduced H-Bond Donors

In kinase drug discovery programs, the number of hydrogen-bond donors is a critical determinant of oral bioavailability and CNS penetration. Lead series often originate from primary amine scaffolds that exhibit poor permeability due to excessive H-bond donation. 6-(Benzyloxy)-N-methylpyridazin-3-amine, with only one H-bond donor, offers a direct N-methylated replacement that retains the 6-benzyloxy pharmacophore while improving the physicochemical profile . This makes it a strategic building block for iterative SAR campaigns aiming to reduce polar surface area and enhance membrane permeability without altering the core pyridazine ring.

High-Temperature Synthetic Transformations

The predicted boiling point of 440.0 ± 35.0 °C for the N-methyl derivative suggests superior thermal stability compared to its primary amine analog. In process chemistry settings, reactions such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions often require elevated temperatures. The reduced volatility of the N-methyl compound minimizes evaporative loss of the precious building block, improving atom economy and yield consistency during scale-up runs.

Solid-Form Screen and Pre-Formulation Studies

Pre-formulation scientists evaluating crystalline forms of aminopyridazine-based candidates benefit from the predicted density of 1.2 ± 0.1 g/cm³ for the target compound . This value falls within an acceptable range for tabletability assessments and indicates favorable packing characteristics. When compared with the unmethylated analog—for which no density data is publicly available—the N-methyl variant provides a measurable starting point for solid-state characterization, reducing the empirical burden during polymorph and salt screening.

Chemical Biology Probes: Defined H-Bonding Topology

Chemical biologists designing affinity probes or activity-based probes require precise control over hydrogen-bonding interactions to minimize off-target binding. The single N–H donor of 6-(benzyloxy)-N-methylpyridazin-3-amine, contrasted with the two donors of the primary amine analog , provides a simpler hydrogen-bonding topolog. This characteristic is particularly valuable when the compound is used as a competitive displacer in crystallographic fragment screening or as a warhead-linker conjugate, where excess H-bond donors could introduce non-specific interactions.

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